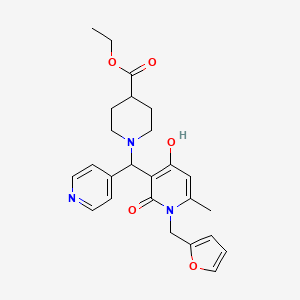![molecular formula C19H21NO3 B2388286 Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate CAS No. 2418669-27-7](/img/structure/B2388286.png)
Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate typically involves multiple steps. One common method includes the reaction of naphthalene-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with 1-(cyclopropylmethyl)aziridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aziridine ring, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is harnessed in medicinal chemistry to design compounds that can selectively target and inhibit enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzoate
- Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenylacetate
Uniqueness
Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenylacetate rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)15-8-14-4-2-3-5-17(14)18(9-15)23-12-16-11-20(16)10-13-6-7-13/h2-5,8-9,13,16H,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZJKMGLDNHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3CN3CC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)




![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)


![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
![4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B2388226.png)
